

Long-term stability of (Z)-ONO 1301 stock solutions

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Compound of Interest

Compound Name: (Z)-ONO 1301

Cat. No.: B1232547

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Technical Support Center: (Z)-ONO 1301

Welcome to the technical support center for **(Z)-ONO 1301**. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving **(Z)-ONO 1301**.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **(Z)-ONO 1301**?

A1: Proper storage of **(Z)-ONO 1301** is crucial for maintaining its integrity and activity. For long-term storage, the solid powder should be stored at -20°C, where it is stable for up to three years. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is important to minimize freeze-thaw cycles.

Q2: What is the recommended solvent for preparing **(Z)-ONO 1301** stock solutions?

A2: **(Z)-ONO 1301** is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mg/mL. When preparing stock solutions, it is advisable to use freshly opened, anhydrous DMSO, as the presence of water can affect the solubility and stability of the compound.

Q3: What are the known degradation pathways for **(Z)-ONO 1301**?

A3: **(Z)-ONO 1301** can be susceptible to degradation under certain conditions. The primary degradation pathways include hydrolysis in acidic solutions and oxidation. The chemical

structure of **(Z)-ONO 1301**, which lacks a 5-membered ring and an allylic alcohol group found in natural prostacyclin, contributes to its enhanced biological and chemical stability.

Q4: Can antioxidants be used to improve the stability of **(Z)-ONO 1301** solutions?

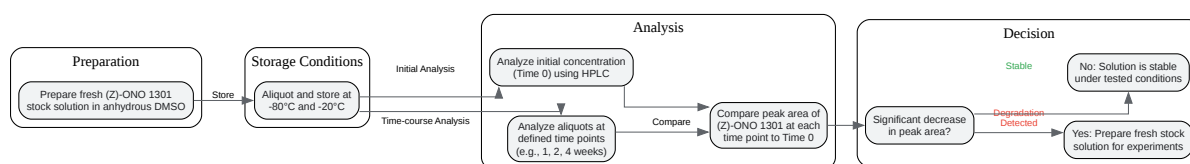
A4: Yes, studies have shown that antioxidants can enhance the stability of **(Z)-ONO 1301**, particularly in formulations like PLGA microspheres. Butylated hydroxytoluene (BHT) has been demonstrated to be an effective antioxidant for this purpose.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected experimental results.

This could be due to the degradation of your **(Z)-ONO 1301** stock solution. Follow the steps below to assess the stability of your solution.

Stability Assessment Workflow



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Caption: Workflow for assessing the stability of **(Z)-ONO 1301** stock solutions.

Quantitative Data Summary

While specific quantitative stability data in various solvents is not extensively published, the following table provides a general guideline based on available information. It is highly

recommended to perform an in-house stability assessment as described in the troubleshooting guide.

Solvent	Storage Temperature	Recommended Storage Duration
DMSO	-80°C	Up to 6 months
DMSO	-20°C	Up to 1 month

Experimental Protocols

Stability-Indicating HPLC Method for (Z)-ONO 1301

This protocol provides a starting point for developing a stability-indicating HPLC method to quantify **(Z)-ONO 1301** and its potential degradation products.

1. Chromatographic Conditions (Starting Point):

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase:
 - A: 0.1% Formic acid in Water
 - B: 0.1% Formic acid in Acetonitrile
- Gradient:
 - 0-2 min: 30% B
 - 2-15 min: 30% to 90% B
 - 15-18 min: 90% B
 - 18-20 min: 90% to 30% B
 - 20-25 min: 30% B

- Flow Rate: 1.0 mL/min
- Detection Wavelength: 254 nm
- Injection Volume: 10 μ L
- Column Temperature: 30°C

2. Standard and Sample Preparation:

- Standard Solution: Prepare a 1 mg/mL stock solution of **(Z)-ONO 1301** in anhydrous DMSO. Further dilute to a working concentration (e.g., 10 μ g/mL) with the mobile phase.
- Sample Solution: Dilute an aliquot of the stored **(Z)-ONO 1301** stock solution to the same working concentration as the standard solution using the mobile phase.

3. Forced Degradation Study Protocol:

To ensure the HPLC method is "stability-indicating," a forced degradation study should be performed to generate potential degradation products.

- Acid Hydrolysis: Incubate a solution of **(Z)-ONO 1301** in 0.1 M HCl at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
- Base Hydrolysis: Incubate a solution of **(Z)-ONO 1301** in 0.1 M NaOH at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.
- Oxidative Degradation: Treat a solution of **(Z)-ONO 1301** with 3% hydrogen peroxide at room temperature for 24 hours.
- Thermal Degradation: Expose the solid powder of **(Z)-ONO 1301** to 105°C for 24 hours, then dissolve in DMSO for analysis.
- Photolytic Degradation: Expose a solution of **(Z)-ONO 1301** to UV light (254 nm) for 24 hours.

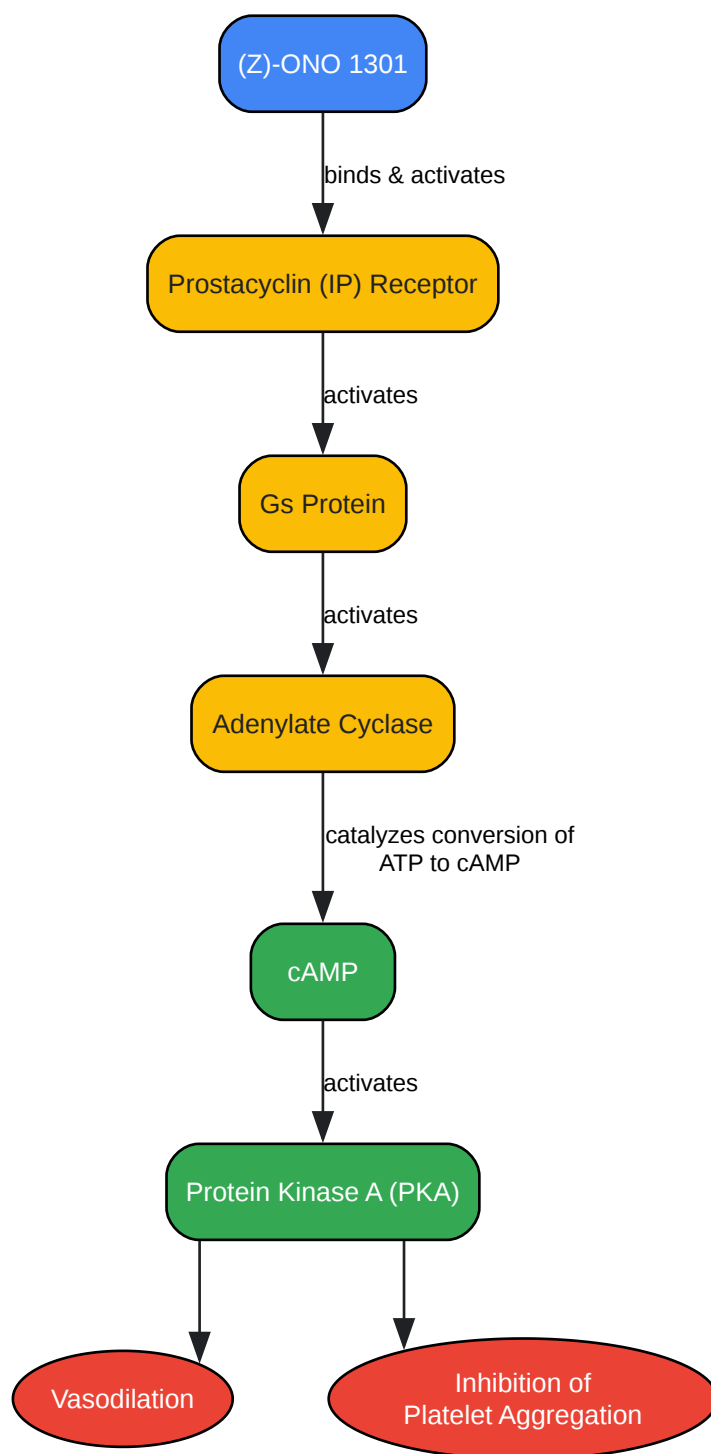
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent **(Z)-ONO**

1301 peak.

Signaling Pathways

(Z)-ONO 1301 exerts its effects through a dual mechanism of action: agonism of the prostacyclin (IP) receptor and inhibition of thromboxane A2 synthase.

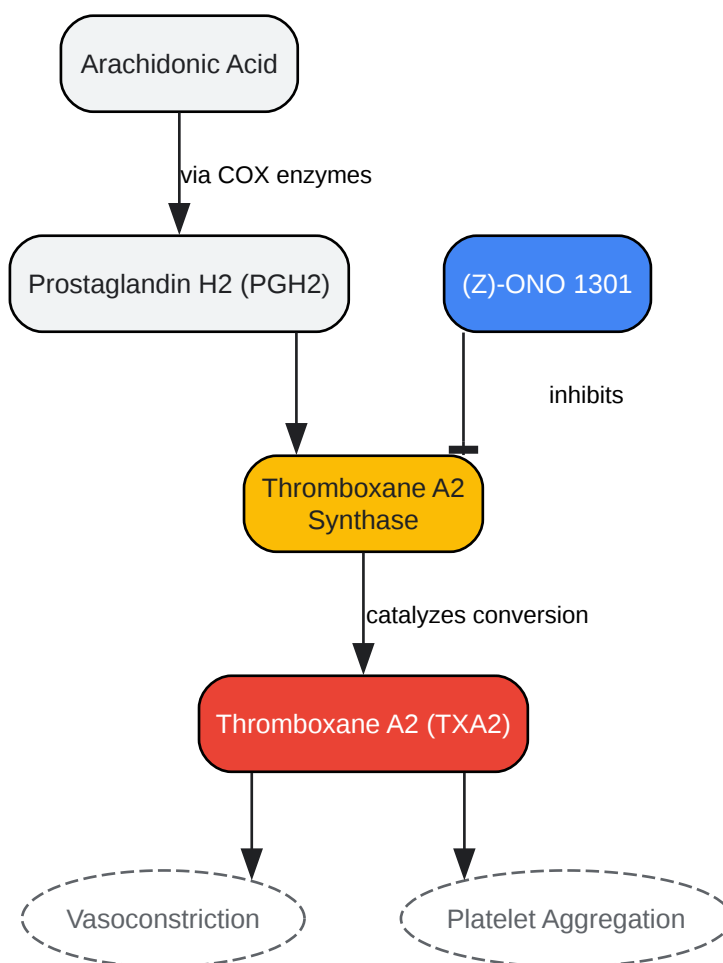
Prostacyclin IP Receptor Agonist Pathway



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Caption: **(Z)-ONO 1301** acts as a prostacyclin IP receptor agonist, leading to vasodilation and inhibition of platelet aggregation.

Thromboxane A2 Synthase Inhibition Pathway



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Caption: **(Z)-ONO 1301** inhibits thromboxane A2 synthase, preventing the formation of the vasoconstrictor and platelet aggregator, thromboxane A2.

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